5-methyl-3-(4-methylphenyl)-2,4-dioxo-N-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic molecules, characterized by fused pyrrole and pyrimidine rings. The structural features include:
- 5-methyl and 3-(4-methylphenyl) substituents on the pyrrolo[3,2-d]pyrimidine core.
- 2,4-dioxo groups contributing to hydrogen-bonding interactions.
Pyrrolo[3,2-d]pyrimidines are structurally analogous to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-2,4-dioxo-N-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-8-10-15(11-9-13)25-20(27)18-17(23-21(25)28)16(12-24(18)2)19(26)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOLYAPLRBDQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-3-(4-methylphenyl)-2,4-dioxo-N-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex heterocyclic compound with significant potential in various biological applications. This article presents a detailed overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 374.37 g/mol
The structure features a pyrrolo[3,2-d]pyrimidine core with multiple functional groups that enhance its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | < 10 | Induction of apoptosis via mitochondrial pathway |
| HT29 | < 15 | Inhibition of cell proliferation |
| Jurkat (T-cell) | < 12 | Modulation of Bcl-2 expression |
The compound's mechanism involves the disruption of mitochondrial function leading to apoptosis in cancer cells, as shown in studies utilizing flow cytometry and Western blot analyses to assess apoptotic markers.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In vivo studies have shown that it can significantly reduce inflammation markers in models of acute inflammation.
| Model | Dosage (mg/kg) | Effect on Inflammation |
|---|---|---|
| Carrageenan-induced | 50 | Reduction in paw edema by 40% |
| LPS-induced | 25 | Decrease in TNF-alpha levels by 30% |
These findings suggest that the compound may inhibit the COX-II enzyme selectively, making it a candidate for further development as an anti-inflammatory agent.
3. Antimicrobial Activity
Preliminary antimicrobial assays have indicated that this compound possesses activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the potential use of this compound in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
A study published in ACS Omega explored the structure-activity relationship (SAR) of similar pyrimidine derivatives and suggested that modifications at the phenyl ring could enhance biological activity . Another research effort focused on the synthesis and evaluation of related compounds indicated promising results for anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons with related pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives:
Substituent Effects on Bioactivity
- 5-Position Substitutions: In antifolate analogs, 5-substituents (e.g., benzoyl) significantly enhance FR selectivity over RFC .
- 3-Aryl Groups : The 3-(4-methylphenyl) group in the target compound likely enhances hydrophobic interactions with receptor pockets, similar to 4-chlorophenyl or 4-methoxyphenyl groups in related molecules .
- Carboxamide vs. Sulfonamide : Carboxamide at position 7 (target compound) offers hydrogen-bonding capability, while sulfonamide derivatives (e.g., ) exhibit stronger acidic properties, affecting target engagement .
Selectivity and Pharmacokinetic Profiles
- FR vs. RFC Selectivity : Pyrrolo[3,2-d]pyrimidine antifolates (e.g., RT16) show >10-fold selectivity for FRα over RFC, attributed to optimized 5-substituents . The target compound’s lack of a glutamate moiety may limit RFC uptake, mimicking this selectivity.
- Metabolic Stability : N-phenylcarboxamide groups (as in the target compound) generally improve metabolic stability compared to ester or sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
